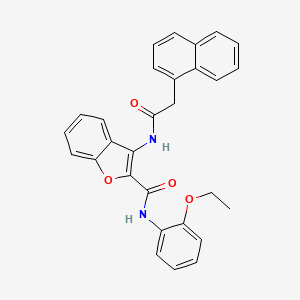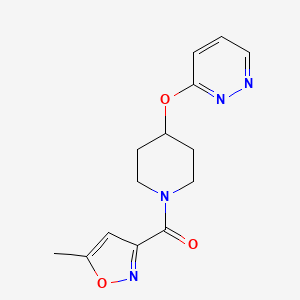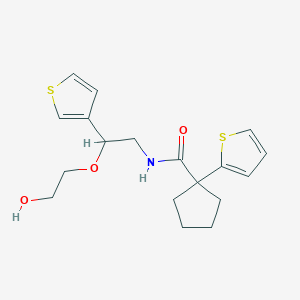![molecular formula C16H15N3O B2978601 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide CAS No. 477492-93-6](/img/structure/B2978601.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide , also known as TUBC , is a compound synthesized through a one-pot three-step procedure. It features a benzimidazole thiourea moiety and exhibits intriguing properties related to elastase inhibition, antioxidant activity, and DNA binding ability .
Synthesis Analysis
TUBC is prepared by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently adding 4-(1H-benzo[d]imidazol-2-yl)benzenamine. The resulting compound’s structure has been confirmed using spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular formula of TUBC is C21H18N4O2SH2O . Its structure consists of a phenyl group linked to a propionamide moiety via a benzimidazole ring. The benzimidazole core imparts unique properties to TUBC, making it an interesting candidate for further study .
Chemical Reactions Analysis
TUBC’s chemical reactivity involves its interaction with elastase. Docking studies confirm that TUBC binds within the active region of elastase, indicating its potential as an elastase inhibitor. Compared to the reference drug oleanolic acid, TUBC exhibits a low IC50 value, further supporting its efficacy in elastase inhibition. Additionally, TUBC scavenges free radicals (DPPH radicals) with an 80% efficiency, highlighting its antioxidant activity .
Scientific Research Applications
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, including compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, have been studied for their potential as class III electrophysiological agents. These compounds showed potency in vitro, comparable to other selective class III agents undergoing clinical trials (Morgan et al., 1990).
Antipsychotic Potential
- A series of 2-phenyl-4-(aminomethyl)imidazoles, designed as analogs of dopamine D2 selective benzamide antipsychotics, have been synthesized and evaluated. These studies contribute to understanding the potential antipsychotic applications of benzamide derivatives, including those structurally related to this compound (Thurkauf et al., 1995).
Anticonvulsant Activity
- Certain omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These studies highlight the therapeutic potential of these compounds in treating seizures (Soyer et al., 2004).
Antimicrobial and Antiproliferative Properties
- N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial, antifungal, and antiproliferative activities. This research contributes to understanding the broader applications of benzamide derivatives in treating infections and cancer (Kumar et al., 2012).
Angiotensin II Receptor Antagonism
- N-(biphenylylmethyl)imidazoles, related to benzamides like this compound, have been prepared as nonpeptide angiotensin II receptor antagonists. These compounds have been found effective in oral administration for antihypertensive treatment (Carini et al., 1991).
Anti-Inflammatory and Analgesic Activities
- Studies on benzimidazole/benzoxazole derivatives have shown promising results in anti-inflammatory, analgesic, and kinase inhibition activities. These findings are relevant for compounds structurally related to this compound (Sondhi et al., 2006).
Mechanism of Action
Target of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide, is a compound that has been found to target the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is an ATPase associated with diverse cellular activities. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction inhibits the ATPase activity of p97, disrupting its normal function . The inhibition of p97 can lead to the accumulation of misfolded proteins in the cell, triggering cellular stress responses and potentially leading to cell death .
Biochemical Pathways
For instance, p97 plays a role in the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, the compound could disrupt the ERAD pathway, leading to the accumulation of misfolded proteins and cellular stress .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of p97. This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . In some cases, this can lead to cell death, making the compound potentially useful for the treatment of diseases characterized by the overactivity or dysregulation of p97 .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAJGDASKXCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)
![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)


![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)

